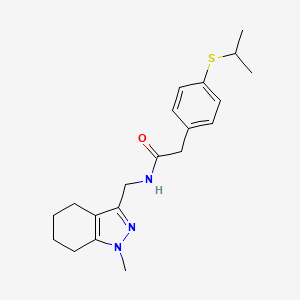
2-(4-(isopropylthio)phenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(isopropylthio)phenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the category of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide can be achieved through multiple synthetic routes. A common method involves the reaction between 4-(isopropylthio)aniline and N-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl acetate under catalytic conditions. The use of specific catalysts and solvents can optimize the yield and purity of the desired product. The reaction typically takes place under controlled temperature and pressure conditions to ensure the accuracy of the synthesis.
Industrial Production Methods
On an industrial scale, the production of this compound involves the utilization of large-scale reactors and advanced purification systems. The synthesis process may be automated to enhance consistency and efficiency. Industrial production also emphasizes the recycling of solvents and minimizing waste to adhere to environmental regulations.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: : The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro group, if present in derivatives, can be reduced to an amino group.
Substitution: : The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as m-chloroperbenzoic acid (mCPBA) for mild conditions or hydrogen peroxide for harsher conditions.
Reduction: : Involves reducing agents like palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH4).
Substitution: : Conditions vary, with reagents such as halogens for halogenation reactions and nitrating agents for nitration.
Major Products
The reactions yield products including sulfoxides, sulfones, primary amines, and various substituted phenyl derivatives, expanding the compound’s versatility in synthesis and research.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(isopropylthio)phenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide serves as an intermediate in the synthesis of more complex molecules. It is frequently used in medicinal chemistry to develop analogs with potential therapeutic properties.
Biology
Biologically, this compound is studied for its interactions with various enzymes and receptors. It plays a role in understanding biochemical pathways and the development of bioactive molecules.
Medicine
In medicine, research investigates its potential as a therapeutic agent. Studies focus on its pharmacokinetics, pharmacodynamics, and potential benefits in treating certain conditions.
Industry
Industrially, the compound can be used in the formulation of specialized materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzyme binding sites or receptor domains. These interactions can modulate biochemical pathways, leading to desired biological effects. The compound’s structure allows it to fit into active sites, influencing the activity of enzymes or receptors and altering cellular functions.
Comparison with Similar Compounds
When compared with similar compounds, such as N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamides with different substituents, 2-(4-(isopropylthio)phenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide stands out for its isopropylthio group, which imparts unique chemical and biological properties. Similar compounds may include:
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide
2-phenyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-14(2)25-16-10-8-15(9-11-16)12-20(24)21-13-18-17-6-4-5-7-19(17)23(3)22-18/h8-11,14H,4-7,12-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFFWUDLIQBUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NN(C3=C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2793798.png)
![N-(2-chlorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2793803.png)
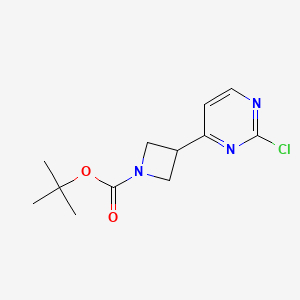
![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B2793805.png)

![2-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl]pyridine-3-carboxamide](/img/structure/B2793809.png)
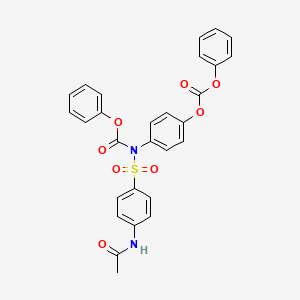
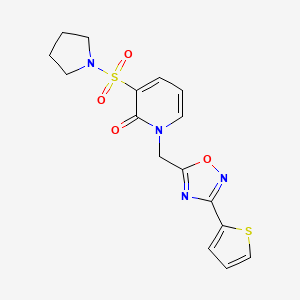
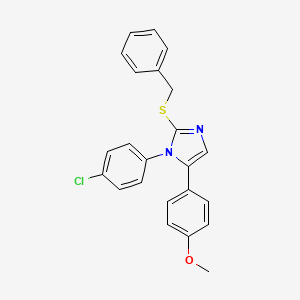
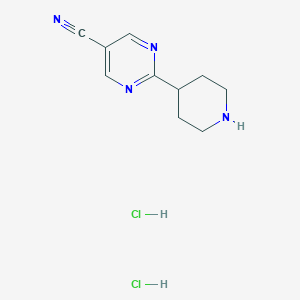
![ethyl 1-(2-chlorophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2793815.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2793816.png)
![4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide](/img/structure/B2793818.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2793819.png)
